N'-Methyl(benzyloxy)carbohydrazide
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Overview
Description
N’-Methyl(benzyloxy)carbohydrazide is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of a methyl group attached to a benzyloxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl(benzyloxy)carbohydrazide typically involves the reaction of benzyloxycarbonyl chloride with methylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
C6H5CH2OCOCl+CH3NHNH2→C6H5CH2OCONHNHCH3+HCl
Industrial Production Methods
In an industrial setting, the production of N’-Methyl(benzyloxy)carbohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N’-Methyl(benzyloxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazides or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxycarbonyl derivatives, while reduction could produce methylhydrazine derivatives.
Scientific Research Applications
N’-Methyl(benzyloxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein modification.
Industry: N’-Methyl(benzyloxy)carbohydrazide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-Methyl(benzyloxy)carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzyloxy group can facilitate binding to specific sites, while the methylhydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-Methylcarbohydrazide: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
Benzyloxycarbohydrazide: Does not have the methyl group, which can affect its reactivity and binding properties.
N’-Methyl(benzyloxy)carbohydrazide hydrochloride: A salt form that may have different solubility and stability characteristics.
Uniqueness
N’-Methyl(benzyloxy)carbohydrazide is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl N-(methylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-9(12)13-7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYUSMWEKKHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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